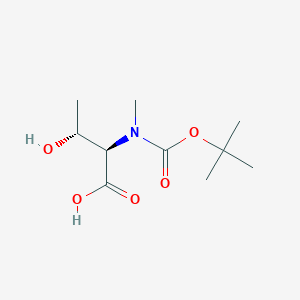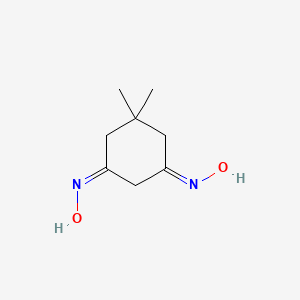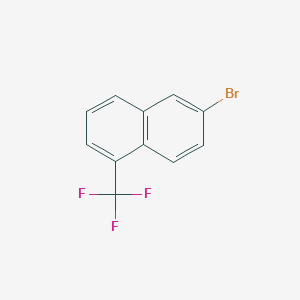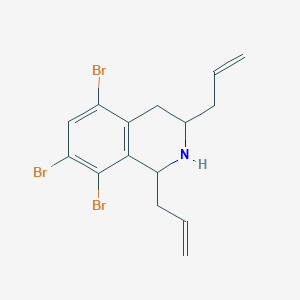
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of the iodine atom at the 5-position of the pyridine ring.
Methylation: Addition of a methyl group at the 4-position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic processes.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for biological studies.
Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique chemical properties.
Industry
Agrochemicals: Possible application in the development of pesticides or herbicides.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)pyridine: Lacks the iodine and trifluoromethoxy groups.
5-Iodo-3-(trifluoromethoxy)pyridine: Lacks the methyl and trifluoromethyl groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups, along with the iodine atom, imparts unique electronic and steric properties to 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, making it distinct from other pyridine derivatives.
Properties
Molecular Formula |
C8H4F6INO |
|---|---|
Molecular Weight |
371.02 g/mol |
IUPAC Name |
5-iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-4(15)2-16-6(7(9,10)11)5(3)17-8(12,13)14/h2H,1H3 |
InChI Key |
PZRSWIKZCUEHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1I)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)


![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)

